molecular formula C30H18O11 B1654456 Oxyskyrin CAS No. 23310-12-5

Oxyskyrin

Cat. No.: B1654456
CAS No.: 23310-12-5
M. Wt: 554.5 g/mol
InChI Key: BTHHWOXILLICEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyskyrin is a natural product found in Talaromyces islandicus with data available.

Scientific Research Applications

Neurophysiological Effects and Social Behaviors

  • Oxyskyrin, through its modulation of the oxytocin (OXT) system, has shown considerable promise in influencing neurobiological processes, particularly those related to social behaviors and cognitive functions. Studies reveal its significant role in modulating general and social anxiety-related behaviors, social fear conditioning, and in the therapeutic treatment of psychopathologies associated with anxiety and social dysfunctions (Neumann & Slattery, 2016; Grace et al., 2018).

Therapeutic Implications in Drug Addiction

  • Research has also explored the potential of this compound in the context of addiction and substance use disorders. It is suggested that this compound, by modulating the OXT system, may contribute to resilience against the development of substance use disorders, especially under the influence of social stress, and could be a promising pharmacotherapy to restore the natural beneficial effects in the organism affected by continuous drug use or chronic exposure to stress (Ferrer-Pérez et al., 2021).

Influence on Physiological Processes

  • This compound's impact extends to various physiological processes as well. For instance, studies suggest that this compound, through its interaction with the OXT system, can influence physiological functions such as blood loss post-birth and lactation, showcasing its potential importance in maternal health and childbearing (Erickson, 2018).

Role in Cancer Treatment and Diagnosis

  • Although direct studies on this compound were not found in the context of cancer, it's worth noting the broader therapeutic applications of the OXT system. For instance, oxaliplatin, a compound containing a similar oxyl moiety, is used in treating colorectal cancer, indicating the potential broader implications of related compounds in cancer therapy (Goldberg et al., 2006).

Properties

CAS No.

23310-12-5

Molecular Formula

C30H18O11

Molecular Weight

554.5 g/mol

IUPAC Name

2,4,5-trihydroxy-7-methyl-1-[2,4,5-trihydroxy-7-(hydroxymethyl)-9,10-dioxoanthracen-1-yl]anthracene-9,10-dione

InChI

InChI=1S/C30H18O11/c1-9-2-11-19(13(32)3-9)29(40)23-17(36)6-15(34)21(25(23)27(11)38)22-16(35)7-18(37)24-26(22)28(39)12-4-10(8-31)5-14(33)20(12)30(24)41/h2-7,31-37H,8H2,1H3

InChI Key

BTHHWOXILLICEL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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